molecular formula C8H5F2NS2 B068911 1-[(difluoromethyl)sulfanyl]-4-isothiocyanatobenzene CAS No. 189281-93-4

1-[(difluoromethyl)sulfanyl]-4-isothiocyanatobenzene

Cat. No.: B068911
CAS No.: 189281-93-4
M. Wt: 217.3 g/mol
InChI Key: IAEWPVPRODRVHA-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-Difluoromethylsulfanyl-4-isothiocyanato-benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially convert the isothiocyanato group to an amine or other functional groups.

    Substitution: The difluoromethylsulfanyl and isothiocyanato groups can be substituted with other functional groups using appropriate reagents and catalysts.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

1-Difluoromethylsulfanyl-4-isothiocyanato-benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene exerts its effects is largely dependent on its interactions with molecular targets. The difluoromethylsulfanyl group can participate in various chemical reactions, while the isothiocyanato group is known for its reactivity with nucleophiles, such as amino acids in proteins. These interactions can lead to the formation of covalent bonds, altering the function of the target molecules .

Comparison with Similar Compounds

1-Difluoromethylsulfanyl-4-isothiocyanato-benzene can be compared with other compounds that have similar functional groups:

    1-Chloromethylsulfanyl-4-isothiocyanato-benzene: Similar structure but with a chloromethyl group instead of a difluoromethyl group.

    1-Methylsulfanyl-4-isothiocyanato-benzene: Contains a methylsulfanyl group instead of a difluoromethyl group.

    1-Difluoromethylsulfanyl-4-nitrobenzene: Has a nitro group instead of an isothiocyanato group.

Properties

IUPAC Name

1-(difluoromethylsulfanyl)-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NS2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEWPVPRODRVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368440
Record name 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189281-93-4
Record name 1-[(Difluoromethyl)thio]-4-isothiocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189281-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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